molecular formula C17H15NO4 B031686 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid CAS No. 117483-89-3

1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid

Cat. No.: B031686
CAS No.: 117483-89-3
M. Wt: 297.3 g/mol
InChI Key: BSOYWTITVKXHLM-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is a heterocyclic compound with the molecular formula C17H15NO4. It is a derivative of indoline, featuring a benzyloxycarbonyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the indoline ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is classified as a Combustible Solid (Storage Class Code 11) with WGK 3 . It does not have a flash point . It may cause respiratory irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water upon contact, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of indoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and properties .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid can be compared with other indoline derivatives and benzyloxycarbonyl-protected compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research .

Properties

IUPAC Name

1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347562
Record name 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117483-89-3
Record name 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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